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Compound Name: TA 02

Cat. No.: B1191931 Get Quote

An In-depth Technical Guide on the Discovery and History of a Kinase Inhibitor

Disclaimer: Initial searches for a compound specifically named "TA-02 inhibitor" did not yield

any matching results in publicly available scientific literature, patent databases, or clinical trial

registries. This suggests that "TA-02" may be an internal project code, a very early-stage

compound not yet disclosed publicly, or a misnomer.

To fulfill the user's request for an in-depth technical guide, this document will instead focus on a

well-documented and paradigm-shifting kinase inhibitor, Imatinib (marketed as Gleevec®), as a

representative example. The structure and content of this guide are designed to serve as a

template for the requested content type, audience, and core requirements.

Executive Summary
Imatinib is a tyrosine kinase inhibitor that has revolutionized the treatment of certain cancers,

most notably Chronic Myeloid Leukemia (CML).[1][2] Developed by Novartis, its targeted

mechanism of action represented a significant shift from traditional cytotoxic chemotherapy to a

more precise, molecularly targeted approach to cancer therapy.[3][4] This guide provides a

comprehensive overview of the discovery, history, mechanism of action, and key experimental

data related to Imatinib.

Discovery and History
The development of Imatinib is a landmark in the history of rational drug design and targeted

cancer therapy.[1][4]
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Early 1960s: The discovery of an abnormally small chromosome in patients with CML,

termed the Philadelphia chromosome, provided the first clue to the genetic basis of the

disease.[1][4]

1973: Dr. Janet Rowley identified that the Philadelphia chromosome was the result of a

translocation between chromosomes 9 and 22.[4]

1980s: The specific fusion gene, BCR-ABL, resulting from this translocation was identified.[4]

This gene was found to produce a constitutively active tyrosine kinase, BCR-ABL, which was

shown to be the primary driver of CML.[1][5]

Late 1980s - Early 1990s: Scientists at Ciba-Geigy (now Novartis) began a screening

program to identify inhibitors of protein kinase C. This led to the discovery of a class of

compounds, the 2-phenylaminopyrimidines, which showed kinase inhibitory activity.

Mid-1990s: Dr. Brian Druker, in collaboration with Novartis, championed the development of

a specific inhibitor for the BCR-ABL kinase.[1] Through a process of rational drug design and

chemical optimization, a lead compound, STI571 (later named Imatinib), was identified.

1996: Preclinical studies demonstrated that Imatinib selectively killed BCR-ABL expressing

cells in vitro and in animal models.[1][4]

1998: The first Phase I clinical trials of Imatinib in CML patients were initiated.[1][4]

2001: Following remarkable success in clinical trials, Imatinib was approved by the U.S.

Food and Drug Administration (FDA) for the treatment of CML in a record time of less than

three years from the start of clinical trials.[1]

Mechanism of Action
Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.

[6][7] By binding to the kinase domain, Imatinib locks the enzyme in an inactive conformation,

thereby preventing the transfer of a phosphate group from ATP to its protein substrates.[6][8]

This blockage of substrate phosphorylation disrupts the downstream signaling pathways that

lead to cell proliferation and survival.[8]

The primary targets of Imatinib include:
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BCR-ABL: The fusion protein central to the pathogenesis of CML and Philadelphia

chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[6]

c-Kit: A receptor tyrosine kinase, mutations of which are implicated in gastrointestinal stromal

tumors (GIST).[4][6]

Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in

various cellular processes.[6][7]

Quantitative Data
The inhibitory activity of Imatinib has been quantified in numerous studies. The half-maximal

inhibitory concentration (IC50) is a common measure of a drug's potency.

Target Kinase
Cell Line / Assay
Type

IC50 Value Reference

v-Abl Cell-free assay 0.6 µM [9]

c-Kit M-07e cells 0.1 µM [9]

PDGFR Cell-free assay 0.1 µM [9]

BCR-ABL K562 cells 267 nM [10]

BCR-ABL LAMA-84 cells 0.07304 µM [9]

BCR-ABL EM-2 cells 0.0888 µM [9]

BCR-ABL MEG-01 cells 0.08921 µM [9]

Experimental Protocols
Cell Proliferation Assay (XTT Assay)
This protocol is based on methodologies described for determining the IC50 of Imatinib in CML

cell lines.[10]

Cell Culture: Human CML cell lines (e.g., K562) are maintained in RPMI 1640 growth

medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C
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in a 5% CO2 incubator.[10]

Drug Preparation: Imatinib is dissolved in distilled water to prepare a stock solution (e.g., 10

mM).[10]

Assay Procedure:

Cells are seeded in 96-well plates at a predetermined density.

Cells are exposed to increasing concentrations of Imatinib for a specified period (e.g., 72

hours).[10]

Following incubation, an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-

5-Carboxanilide) reagent is added to each well.

The plates are incubated for a further period to allow for the conversion of XTT to a

formazan product by metabolically active cells.

The absorbance of the formazan product is measured using a microplate reader at a

specific wavelength.

Data Analysis: The absorbance values are used to calculate the percentage of cell

proliferation inhibition for each drug concentration. The IC50 value is then determined from

the dose-response curve.

Kinase Inhibition Assay (Cell-free)
This protocol is a generalized representation of cell-free assays used to determine the

inhibitory activity of compounds like Imatinib.

Reagents: Purified recombinant target kinase (e.g., v-Abl, PDGFR), ATP, a generic kinase

substrate (e.g., a synthetic peptide), and the test compound (Imatinib).

Assay Procedure:

The kinase, substrate, and varying concentrations of Imatinib are pre-incubated in a

reaction buffer in a 96-well plate.
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The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a specific temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, such as radioactivity (if using radiolabeled ATP),

fluorescence, or antibody-based detection (e.g., ELISA).

Data Analysis: The amount of substrate phosphorylation is plotted against the concentration

of Imatinib to generate a dose-response curve, from which the IC50 value is calculated.
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Caption: Imatinib competitively inhibits the ATP binding site of tyrosine kinases.
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Caption: A simplified workflow for the discovery and development of a targeted therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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